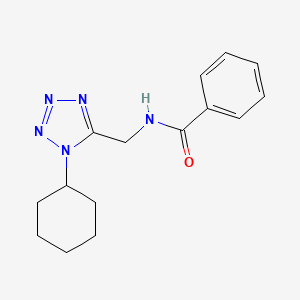

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tetrazoles are a class of synthetic organic compounds that consist of a 5-member ring of four nitrogen atoms and one carbon atom . They are known for their high nitrogen content and have found applications in various fields such as medicine, pharmacology, and as potential components for explosives due to their high energy properties .

Synthesis Analysis

Tetrazoles can be synthesized from amines, triethyl orthoformate, and sodium azide through a reaction catalyzed by Yb (OTf) 3 . The reaction of sodium azide with nitriles can also yield 1H-tetrazoles . Another method involves the treatment of organic nitriles with NaN3 in the presence of iodine or silica-supported sodium hydrogen sulfate .Molecular Structure Analysis

Tetrazoles are five-membered aza compounds with 6π electrons. The reactivity of 5-substituted tetrazoles is similar to aromatic compounds . The acidic nature of tetrazole is similar to corresponding carboxylic acids, but there is a difference in annular tautomerism of ring tetrazoles to carboxylic acids .Chemical Reactions Analysis

Tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds which can be explosive to shocks .Physical and Chemical Properties Analysis

Tetrazoles are crystalline and odorless. They have a melting point temperature at 155–157°C . On heating, tetrazoles decompose and emit toxic nitrogen fumes . They are soluble in water and acetonitrile .科学的研究の応用

Synthesis and Chemical Properties

Solution-phase Synthesis

N-Benzothiazole-2-sulfonyl (Bts)-protected amino acid chlorides have been utilized for preparing hindered cyclosporin tetrapeptide subunits, showcasing the chemical versatility of benzamide derivatives in peptide synthesis. This method emphasizes efficient coupling, methylation steps, and purification by extraction, avoiding chromatography (Vedejs & Kongkittingam, 2000).

Corrosion Inhibition

N-[(1H-tetrazol-5-yl)methyl]benzamide (BENZA-TET) was investigated for its effect on mild steel corrosion in hydrochloric acid solution. Electrochemical measurements indicated its role as a cathodic type inhibitor, suggesting applications in protecting metal surfaces from corrosion (Elbakri et al., 2013).

Supramolecular Gelators

Derivatives of N-(thiazol-2-yl) benzamide have been synthesized and studied for their gelation behavior, highlighting the role of methyl functionality and S⋯O interaction in forming stable gels with low minimum gelator concentration. This research points to their potential in creating novel materials through crystal engineering approaches (Yadav & Ballabh, 2020).

Potential Biological Applications

Antiavian Influenza Virus Activity

A study on benzamide-based 5-aminopyrazoles and their derivatives revealed significant antiviral activities against bird flu influenza (H5N1), suggesting a novel route for synthesizing compounds with potential therapeutic applications in treating viral infections (Hebishy et al., 2020).

Anticancer Evaluation

N-((5-(Substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives have been synthesized and evaluated for their anticancer activity against several human cancer cell lines. This research underscores the potential of benzamide derivatives as scaffolds for developing novel anticancer agents (Tiwari et al., 2017).

Safety and Hazards

将来の方向性

The synthesis of tetrazole derivatives can be approached in eco-friendly ways such as the use of water as solvent, moderate conditions, non-toxic, easy extractions, easy setup, low cost, etc. with good to excellent yields . They hold potential for their use as tools to study biomolecular interactions and for therapeutic applications .

作用機序

Target of Action

It’s known that tetrazole derivatives have been found to bind therapeutically relevant proteins, acting as antagonists, inhibitors, or activators .

Mode of Action

It’s known that tetrazole derivatives can form hydrogen bonds with amino acids in their active pockets , which could influence the biological activity of the compound.

Biochemical Pathways

Tetrazole derivatives have been found to interact with various biochemical pathways due to their wide range of biological activities .

Pharmacokinetics

Tetrazole derivatives are known for their enhanced proteolytic stability and increased cellular permeability relative to α-peptides , which could potentially influence the bioavailability of the compound.

Result of Action

Certain tetrazole derivatives have shown significant cytotoxic effects and potent antibacterial activity , suggesting that similar effects might be expected from N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzamide.

Action Environment

It’s known that the stability and reactivity of tetrazole derivatives can be influenced by factors such as temperature and the presence of metal ions .

特性

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N5O/c21-15(12-7-3-1-4-8-12)16-11-14-17-18-19-20(14)13-9-5-2-6-10-13/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URILSDWHRCMXLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-bromophenyl)-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B2919765.png)

![1-(4-chlorophenyl)-3-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]urea](/img/structure/B2919767.png)

![1-(3,4-dimethylphenyl)-N-[2-(oxan-4-ylsulfanyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2919772.png)

![2-[4-(Piperidine-1-carbothioyl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B2919773.png)

![4-methyl-7-[(3-phenoxybenzyl)oxy]-3-propyl-2H-chromen-2-one](/img/structure/B2919776.png)

![1-benzyl-N-isobutyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2919783.png)

![N-{2-[({5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl}methyl)sulfanyl]phenyl}benzamide](/img/structure/B2919785.png)

![N-(4-acetamidophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2919786.png)